N-(3,4,5-trimethoxybenzyl)glycine can be synthesized through various organic chemistry methods. It is classified as an amino acid derivative and is structurally related to other biologically active compounds. The presence of methoxy groups enhances its lipophilicity and may influence its interaction with biological targets.
The synthesis of N-(3,4,5-trimethoxybenzyl)glycine typically involves the following steps:
The reaction conditions (temperature, solvent, and time) can be optimized to improve yield and purity. Analytical techniques like nuclear magnetic resonance spectroscopy and mass spectrometry are employed to confirm the structure and purity of the synthesized compound .
N-(3,4,5-trimethoxybenzyl)glycine has a molecular formula of . Its structure can be represented as follows:
The molecular structure consists of a glycine backbone (NH₂-CH₂-COOH) linked to a benzyl group that is heavily substituted with methoxy groups, which significantly alters its physical properties compared to glycine alone .
N-(3,4,5-trimethoxybenzyl)glycine can participate in various chemical reactions typical for amino acids and aromatic compounds:
These reactions are important for modifying the compound for various applications in drug design and development .
N-(3,4,5-trimethoxybenzyl)glycine has potential applications in various scientific fields:
N-(3,4,5-Trimethoxybenzyl)glycine is classified as an N-substituted glycine derivative with the systematic IUPAC name 2-({[(3,4,5-trimethoxyphenyl)methyl]amino}acetic acid. Its molecular formula is C₁₂H₁₇NO₅, corresponding to a molecular weight of 255.27 g/mol. Structurally, it integrates three key components:
Table 1: Nomenclature and Identifiers of N-(3,4,5-Trimethoxybenzyl)glycine
Nomenclature Type | Identifier |
---|---|
Systematic IUPAC Name | 2-({[(3,4,5-Trimethoxyphenyl)methyl]amino}acetic acid |
Synonym | N-(Galloylbenzyl)glycine |
Molecular Formula | C₁₂H₁₇NO₅ |
CAS Registry Number | Not explicitly provided in sources |
Other Synonyms | (3,4,5-Trimethoxybenzylamino)acetic acid; Glycine, N-[(3,4,5-trimethoxyphenyl)methyl]- |
The 3,4,5-trimethoxybenzyl moiety confers significant hydrophobicity (calculated LogP ~1.2) while the carboxylic acid enables salt formation or conjugation chemistry. This amphiphilic character influences both synthetic handling and potential biological interactions [1].
The synthetic exploration of N-benzylglycines emerged alongside mid-20th century amino acid protection strategies. Early routes relied on classical alkylation methods:
A significant methodological shift occurred with the adoption of Knoevenagel condensation for aryl-cinnamic acid intermediates. As demonstrated for 3,4,5-trimethoxycinnamic acid synthesis, condensation of 3,4,5-trimethoxybenzaldehyde with malonic acid using ammonium salts (e.g., NH₄HCO₃) provided high-yielding (73%), solvent-minimized routes to unsaturated precursors. Subsequent hydrogenation and functional group manipulation could theoretically afford N-(3,4,5-trimethoxybenzyl)glycine, though direct reports are sparse in the accessed literature [8].
Contemporary advancements emphasize catalytic asymmetric synthesis and C–H functionalization:
The 3,4,5-trimethoxybenzyl group is a privileged pharmacophore conferring enhanced target affinity and cellular penetration. N-(3,4,5-Trimethoxybenzyl)glycine serves as a synthetic precursor or structural analog to several bioactive classes:
Table 2: Biologically Active Analogs Sharing the 3,4,5-Trimethoxybenzyl Motif
Compound Name | Core Structure | Biological Target/Activity | Key Structural Distinction |
---|---|---|---|
2,4-Diamino-5-(3,4,5-trimethoxybenzyl)pyrimidin-1-ium (Trimethoprim analog) | Dihydrofolate reductase (DHFR) inhibitor | Pyrimidinium core replacing glycine | [4] |
2,4-Diamino-6-[N-(3',4',5'-trimethoxybenzyl)-N-methylamino]pyrido[2,3-d]pyrimidine | DHFR inhibitor (enhanced potency) | Extended pyridopyrimidine scaffold | [6] |
Sulfide-linked 3,4,5-trimethoxyphenyl-thiosemicarbazide/triazole hybrids | Antioxidant, antiglycation, DNA-binding | Thiosemicarbazide linker instead of amino acid | [3] |
N-Methyl-3,4-dihydroxyphenylalanine (Modified neurotransmitter precursor) | Dopaminergic pathways | Catechol ring vs. methoxy; N-methylation | [5] |
Table 3: Key Synthetic Routes to N-(Benzyl)glycine Derivatives
Method | Reagents/Conditions | Yield Range | Advantages/Limitations |
---|---|---|---|
Reductive Alkylation | R-CHO + H₂NCH₂CO₂R' → NaBH₃CN/MeOH; hydrolysis | 40–75% | Simple; risk of over-alkylation |
N-Alkylation (Gabriel) | Phthalimidomalonate + R-Br → Hydrolysis/decarboxylation | 50–85% | High purity; multi-step |
Knoevenagel Route | R-CHO + CH₂(CO₂H)₂ → NH₄HCO₃/EtOAc/140°C → Hydrogenation | ~70% (cinnamic) | Atom-economical; requires reduction step |
Modern C–H Activation | Glycine derivative + R-X → Photoredox/metal catalyst | 45–90% | Direct; functional group tolerance varies |
The molecule’s versatility stems from three modifiable regions:
CAS No.: 654654-76-9
CAS No.: 36671-85-9
CAS No.: 11104-40-8
CAS No.:
CAS No.: 4696-35-9
CAS No.: 203860-42-8